REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].CO.[NH2:9][NH2:10].[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([O:19][CH3:20])=[CH:14][N:13]=1>C1(C)C=CC=CC=1>[Cl:11][C:12]1[N:17]=[C:16]([NH:9][NH2:10])[C:15]([O:19][CH3:20])=[CH:14][N:13]=1 |f:0.1.2|
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Name
|
|
Quantity
|
5.83 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11 g
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Type
|
reactant
|
Smiles
|
NN
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.91 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)OC
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
42 °C
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Type
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CUSTOM
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Details
|
The resulting slurry was stirred for 2 h at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a thermometer, magnetic stirrer, condenser, and addition funnel
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Type
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ADDITION
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Details
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During the addition
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Type
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CUSTOM
|
Details
|
rose from 15° C. to 39° C.
|
Type
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DISSOLUTION
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Details
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the solids dissolved
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Type
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CUSTOM
|
Details
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to form a clear, pale yellow solution
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Type
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CUSTOM
|
Details
|
after which the heat source was removed
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Type
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ADDITION
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Details
|
Slow, dropwise addition of water (180 mL)
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Type
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CUSTOM
|
Details
|
to crystallize out of solution
|
Type
|
FILTRATION
|
Details
|
the product was recovered by filtration through Whatman #1
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
After washing the filter cake with water
|
Type
|
CUSTOM
|
Details
|
the product was dried overnight in vacuo at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.02 g | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |